(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
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Overview
Description
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group and a methyl group attached to the cyclohexane ring, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone.
Nitrile Formation: The ketone is then converted to the nitrile using reagents such as hydroxylamine and a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: An intermediate in the synthesis process.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexylamine: A reduction product of the nitrile compound.
Uniqueness
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is unique due to its specific stereochemistry and functional group combination. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H19N |
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Molecular Weight |
165.27 g/mol |
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1 |
InChI Key |
AWVUYKHSNNYPOX-OUAUKWLOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)C#N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Origin of Product |
United States |
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